3-((1-(2-(1H-indol-3-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and structural features common in pharmaceuticals and biologically active compounds . It includes an indole group, which is a common structure in many natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The indole group, for example, is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present in its structure. For instance, the indole group is known to undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, indole derivatives are generally colorless and crystalline, with specific odors .Scientific Research Applications
Antiviral Activity
Indole derivatives, such as the compound , have been found to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives have also been associated with anti-inflammatory activity . In one study, a compound similar to the one you’re interested in showed promising effects in reducing inflammation in adjuvant-induced arthritic rats .
Anticancer Activity
Indole derivatives have been found to have anticancer properties . Some compounds have shown dose-dependent cytotoxic activities on MCF-7 cancer cells .
Anti-HIV Activity
Indole derivatives have been reported to have anti-HIV activity . For instance, indolyl and oxochromenyl xanthenone derivatives have been studied for their potential as anti-HIV-1 agents .
Antioxidant Activity
The antioxidant activity of indole derivatives is another area of interest . These compounds can help neutralize harmful free radicals in the body .
Antimicrobial Activity
Indole derivatives have been found to have antimicrobial activity . For example, 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives have shown activity against both Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .
Antitubercular Activity
Indole derivatives have been reported to have antitubercular activity . For example, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and Indole were prepared and investigated for their in vitro antitubercular activity .
Antidiabetic Activity
Indole derivatives have also been associated with antidiabetic activity . These compounds can potentially help regulate blood sugar levels .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that allows them to exhibit a broad spectrum of biological activities . This interaction often results in changes at the molecular level, which can lead to the observed biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways can include those involved in inflammation, cancer progression, viral replication, and more .
Result of Action
Given the wide range of biological activities associated with indole derivatives, it can be inferred that the effects at the molecular and cellular level are likely diverse and depend on the specific biological activity being exhibited .
Future Directions
properties
IUPAC Name |
3-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c20-10-17-19(22-7-6-21-17)26-14-5-8-24(12-14)18(25)9-13-11-23-16-4-2-1-3-15(13)16/h1-4,6-7,11,14,23H,5,8-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POJKUBCQKLQQCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)C(=O)CC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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